3-methyl-N-(propan-2-yl)aniline hydrochloride
Description
Properties
IUPAC Name |
3-methyl-N-propan-2-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)11-10-6-4-5-9(3)7-10;/h4-8,11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCCWNRACTUXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This route involves starting from a nitro-substituted aromatic precursor, such as 3-nitroaniline, followed by alkylation and reduction steps.
Stepwise Process:
- Step 1: Nitration of aniline derivatives to introduce the nitro group at the desired position.
- Step 2: Alkylation of the nitroaniline with a suitable alkylating agent, such as isopropyl halides, to introduce the propan-2-yl group.
- Step 3: Catalytic hydrogenation or chemical reduction (e.g., SnCl₂/HCl) to convert the nitro group into an amino group.
- Step 4: Formation of the hydrochloride salt by acidification with hydrochloric acid.
Data and Findings:
- Example: Synthesis of 3-methyl-7-nitro-3H-isobenzofuran-1-one, which is a precursor for amino derivatives, involves nitration followed by reduction.
- Reaction Conditions: Nitration at controlled temperatures (~40°C), reduction with sodium borohydride or catalytic hydrogenation, and acidification to form hydrochloride salts.
Amide Coupling and Nucleophilic Substitution
Method Overview:
This approach leverages amide coupling reactions between substituted anilines and carboxylic acid derivatives, followed by nucleophilic substitution to introduce the isopropyl group.
Process:
Data and Findings:
Notes:
- Precise control of reaction conditions, such as temperature (80–100°C) and stoichiometry, is critical for optimizing yield and purity.
Hydrogenation of Nitro Intermediates
Method Overview:
This method involves hydrogenation of nitro-substituted intermediates to produce amino derivatives, which are then converted into hydrochloride salts.
Process:
Data:
- Example: Reduction of 3-methyl-7-nitro-3H-isobenzofuran-1-one with hydrogen over Pd-C yields the amino derivative with 90% efficiency.
- Conditions: Hydrogen pressure of 1–3 atm, temperature around room temperature to 50°C, reaction time 2–4 hours.
Preparation of Hydrochloride Salt
Once the amino compound is synthesized, the hydrochloride salt is typically prepared by:
- Dissolving the amino compound in anhydrous ethanol or methanol.
- Adding excess concentrated hydrochloric acid.
- Stirring at room temperature or slightly elevated temperatures.
- Isolating the solid hydrochloride by filtration, washing, and drying under vacuum.
Data:
- Typical yields for salt formation range from 95-98%.
- Purity confirmed by melting point analysis and HPLC (>99%).
Summary Data Table: Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Purity | Remarks |
|---|---|---|---|---|---|---|
| Nucleophilic substitution + reduction | Nitroaniline derivatives | Alkyl halides, H₂/Pd-C | 40–100°C, 2–4h | 90–98% | >98% | Widely used, high yield |
| Amide coupling + substitution | Carboxylic acids, alkyl halides | Coupling agents, alkyl halides | 80–100°C | 90–95% | >98% | Suitable for complex derivatives |
| Hydrogenation | Nitro intermediates | Hydrogen, Pd/C | Room temp, 2–4h | 90% | >99% | Efficient for amino derivatives |
| Acidic salt formation | Amino derivatives | Hydrochloric acid | Room temp | 95–98% | >99% | Final step for hydrochloride salt |
Notes and Recommendations:
- Optimization: Reaction temperature, stoichiometry, and inert atmosphere are critical for maximizing yield and purity.
- Purification: Column chromatography or recrystallization from suitable solvents (ethanol, ethyl acetate) enhances product purity.
- Safety: Handling of nitrating agents, alkyl halides, and hydrogenation conditions requires appropriate safety protocols.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methyl-N-(propan-2-yl)aniline hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: 3-methyl-N-(propan-2-yl)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be employed in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: The compound’s derivatives may possess pharmacological properties, making it a potential candidate for drug development. It can be used in the synthesis of compounds with analgesic, anti-inflammatory, or antimicrobial activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and polymer additives. Its role as an intermediate in various chemical processes highlights its importance in industrial applications.
Mechanism of Action
The mechanism of action of 3-methyl-N-(propan-2-yl)aniline hydrochloride depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 3-methyl and isopropyl groups can influence its binding affinity and specificity towards these targets. The hydrochloride salt form enhances its solubility, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
- 4-Bromo-2-chloro-N-(propan-2-yl)aniline () : This compound introduces bromo and chloro substituents at the 4- and 2-positions of the benzene ring. Halogenation typically increases molecular weight and may enhance electrophilic substitution resistance compared to the 3-methyl derivative. However, steric hindrance from halogens could reduce reactivity in coupling reactions .
- The absence of a hydrochloride salt in this case may also limit its solubility in aqueous systems .
Hydrochloride Salts and Solubility
- Aniline Hydrochloride () : The parent compound, aniline hydrochloride, is water-soluble and widely used as a proton-transfer reagent. The hydrochloride form of 3-methyl-N-(propan-2-yl)aniline likely shares this solubility advantage, enabling its use in polar reaction media .
- N-Methyl-4-(propan-2-yl)aniline Hydrochloride () : The para-substituted isopropyl group in this analog may alter crystallinity and melting points compared to the meta-substituted 3-methyl derivative. Positional isomerism often impacts intermolecular interactions and phase behavior .
Reactivity in Cross-Coupling Reactions
- In contrast, 3-methyl-N-(propan-2-yl)aniline’s isopropyl group might confer better stability, though experimental verification is needed .
Molecular Weight and Lipophilicity
- 2,3,5-Tri(propan-2-yl)aniline Hydrochloride (): With three isopropyl groups, this compound has a molecular weight of 255.83 g/mol, significantly higher than mono- or di-substituted analogs. Increased alkylation enhances lipophilicity (logP = 6.02), suggesting reduced aqueous solubility compared to 3-methyl-N-(propan-2-yl)aniline hydrochloride .
Comparative Data Table
Key Research Findings
- Synthetic Challenges: Substituted anilines with free para positions (e.g., 3-methyl-N-(p-tolyl)aniline) are prone to decomposition under oxidative conditions, necessitating optimized solvents like hexafluoro-2-propanol (HFIP) to improve yields .
- Structural Influence on Applications : Hydrochloride salts (e.g., aniline HCl) are preferred in catalysis and proton-transfer reactions due to their solubility, whereas lipophilic analogs (e.g., 2,3,5-tri-isopropyl derivative) may find use in hydrophobic matrices .
- Steric vs. Electronic Effects : Di- or tri-alkylated anilines () prioritize steric effects, while halogenated derivatives () emphasize electronic modulation for targeted reactivity .
Biological Activity
3-Methyl-N-(propan-2-yl)aniline hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique molecular structure, characterized by the presence of both a 3-methyl group and an isopropyl group, enhances its interaction with various biological targets, making it a candidate for drug development and biological studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the hydrochloride form significantly improves its solubility in biological systems, facilitating interactions with enzymes and receptors.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(propan-2-yl)aniline hydrochloride | Lacks the 3-methyl group | Affects reactivity and binding properties |
| 3-Methylaniline hydrochloride | Lacks the isopropyl group | Influences solubility and molecular interactions |
| N-Ethyl-3-methylaniline hydrochloride | Substitutes isopropyl with ethyl | Alters chemical and biological properties |
The combination of the 3-methyl and isopropyl groups in this compound enhances its solubility, reactivity, and specificity compared to similar compounds, providing distinct chemical and biological properties advantageous for various applications.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
- Analgesic Activity : Compounds derived from this structure have shown potential as pain relievers.
- Anti-inflammatory Effects : The compound may inhibit pathways that lead to inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
The mechanism of action involves the compound's ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its diverse biological effects. For instance, it can inhibit bacterial enzymes, contributing to its antimicrobial properties, or interact with cellular receptors to exert anti-inflammatory effects .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Study 2: Anti-inflammatory Potential
In another research project focusing on inflammation models, the compound demonstrated a marked reduction in pro-inflammatory cytokines. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.
Study 3: Enzyme Interaction Studies
Research has explored the enzyme-substrate interactions involving this compound. It was found to act as a competitive inhibitor for certain enzymes involved in metabolic pathways, providing insights into its potential applications in enzyme inhibition therapies .
Q & A
Q. What are the recommended synthetic routes for 3-methyl-N-(propan-2-yl)aniline hydrochloride, and how can purity be optimized?
Methodological Answer:
- Synthesis Strategy :
- Amination : React 3-methylaniline with isopropyl bromide via nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the amine .
- Salt Formation : Treat the free base with concentrated HCl in ethanol to precipitate the hydrochloride salt. Recrystallize from methanol/ether for purity .
- Purity Optimization :
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 4:1).
- Use column chromatography (silica gel, gradient elution) to remove unreacted starting materials.
- Confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
-
Key Properties :
-
Spectroscopic Characterization :
- ¹H NMR (DMSO-d₆): δ 1.2 (d, 6H, CH(CH₃)₂), 2.3 (s, 3H, Ar-CH₃), 3.8 (m, 1H, N-CH), 6.7–7.2 (m, 3H, aromatic) .
- FT-IR : Peaks at 3200–3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic) .
Advanced Research Questions
Q. How can crystallographic data discrepancies for this compound be resolved?
Methodological Answer:
- Challenges :
- Resolution Strategies :
Q. What computational methods are suitable for studying its electronic structure and reactivity?
Methodological Answer:
- DFT Calculations :
- Optimize geometry using B3LYP/6-31G(d,p) in Gaussian08.
- Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) :
- Docking Studies :
- Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How does the hydrochloride salt influence its acid-base behavior in aqueous solutions?
Methodological Answer:
- pH Dependence :
Data Contradiction Analysis
Q. How should conflicting solubility data from different studies be addressed?
Methodological Answer:
- Root Causes :
- Variations in crystallinity or hydrate formation .
- Impurities from synthesis (e.g., residual solvents) .
- Resolution :
Research Workflow Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
